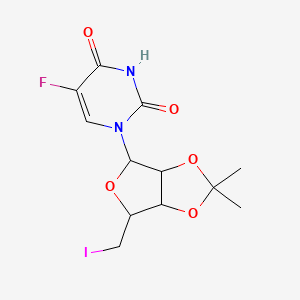
5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-5’-deoxy-5’-iodo-2’,3’-O-isopropylidene-D-uridine is a synthetic nucleoside analog It is structurally related to uridine, a naturally occurring nucleoside, but has been modified to include chlorine and iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-5’-deoxy-5’-iodo-2’,3’-O-isopropylidene-D-uridine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of uridine to form 2’,3’-O-isopropylidene-uridine. This is followed by halogenation reactions to introduce the chlorine and iodine atoms at the 5’ position. The reaction conditions often involve the use of halogenating agents such as thionyl chloride and iodine monochloride under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-5’-deoxy-5’-iodo-2’,3’-O-isopropylidene-D-uridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Deprotection: The isopropylidene group can be removed under acidic conditions to yield the deprotected nucleoside.
Common Reagents and Conditions
Halogenating Agents: Thionyl chloride, iodine monochloride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acidic Conditions: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted nucleosides, while deprotection yields the free nucleoside .
Applications De Recherche Scientifique
5-Chloro-5’-deoxy-5’-iodo-2’,3’-O-isopropylidene-D-uridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral and anticancer properties.
Molecular Biology: It is used in DNA fiber assays and molecular combing techniques to study DNA replication and repair mechanisms.
Chemical Biology: The compound is used to investigate enzyme activities and nucleoside metabolism.
Mécanisme D'action
The mechanism of action of 5-Chloro-5’-deoxy-5’-iodo-2’,3’-O-isopropylidene-D-uridine involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes, leading to cytotoxic effects. The compound targets viral DNA polymerases, making it effective against certain viral infections. Additionally, its radiosensitizing properties enhance the damage to cancer cells during radiation therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Iodo-2’-deoxyuridine: Another halogenated nucleoside analog with antiviral properties.
5-Fluorodeoxyuridine: A fluorinated analog used in cancer treatment.
5’-Chloro-5’-deoxyadenosine: A related compound with a chlorine atom at the 5’ position.
Uniqueness
5-Chloro-5’-deoxy-5’-iodo-2’,3’-O-isopropylidene-D-uridine is unique due to the presence of both chlorine and iodine atoms, which can confer distinct chemical and biological properties. Its dual halogenation may enhance its stability and efficacy in certain applications compared to other halogenated nucleosides .
Propriétés
Formule moléculaire |
C12H14FIN2O5 |
|---|---|
Poids moléculaire |
412.15 g/mol |
Nom IUPAC |
5-fluoro-1-[6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14FIN2O5/c1-12(2)20-7-6(3-14)19-10(8(7)21-12)16-4-5(13)9(17)15-11(16)18/h4,6-8,10H,3H2,1-2H3,(H,15,17,18) |
Clé InChI |
YLUWLJRPWHGNDK-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)F)CI)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8S,10S)-8-Acetyl-10-[[4-O-(3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)-3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione](/img/structure/B12293784.png)
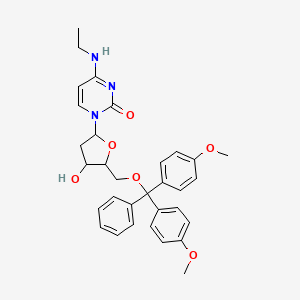
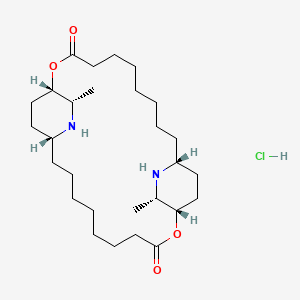
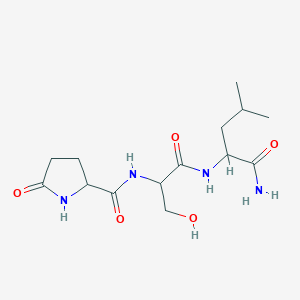
![4-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12293810.png)
![7-[[2-Amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12293811.png)
![Lithium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12293815.png)
![3,4,5-trihydroxy-6-[(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)amino]oxane-2-carboxylic acid](/img/structure/B12293841.png)
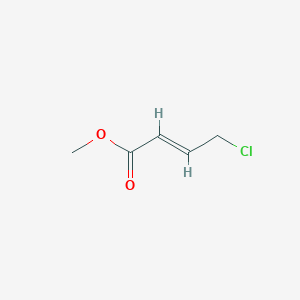
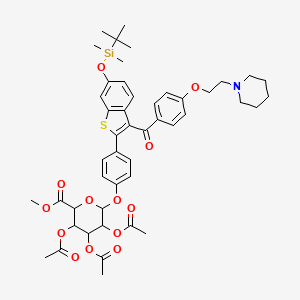
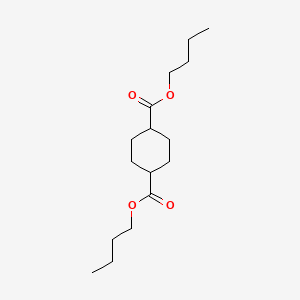

![(3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione](/img/structure/B12293890.png)
![13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III](/img/structure/B12293896.png)
